molecular formula C14H9Cl3N2OS B5084425 4-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide

4-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide

Cat. No. B5084425
M. Wt: 359.7 g/mol
InChI Key: UIQHCUIYWWVZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, CDDCB, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of CDDCB is not fully understood. However, it has been suggested that CDDCB may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CDDCB has also been reported to inhibit the growth of fungi and bacteria by disrupting the cell membrane.
Biochemical and Physiological Effects:
CDDCB has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death, in cancer cells. CDDCB has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, it has been reported to have analgesic effects by inhibiting the production of prostaglandins, which are involved in the development of pain.

Advantages and Limitations for Lab Experiments

CDDCB has several advantages as a research tool. It is relatively easy to synthesize, and its chemical properties make it suitable for various analytical techniques. However, CDDCB has some limitations as a research tool. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, CDDCB has been reported to be toxic to some cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CDDCB. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the potential use of CDDCB as a pesticide and herbicide. Additionally, further studies are needed to fully understand the mechanism of action of CDDCB and to identify its potential therapeutic applications in various diseases.
In conclusion, CDDCB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of CDDCB as a research tool and therapeutic agent.

Synthesis Methods

CDDCB can be synthesized using various methods, including the reaction of 2,3-dichloroaniline with carbon disulfide, followed by reaction with 4-chlorobenzoyl chloride. The resulting product is then treated with hydrochloric acid to obtain CDDCB. Another method involves the reaction of 2,3-dichloroaniline with carbon disulfide, followed by reaction with 4-chlorobenzoic acid, and then treated with thionyl chloride to obtain CDDCB.

Scientific Research Applications

CDDCB has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, antifungal, and antibacterial activities. CDDCB has also been reported to have anti-inflammatory and analgesic effects. Additionally, it has been studied for its potential use as a pesticide and herbicide.

properties

IUPAC Name

4-chloro-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2OS/c15-9-6-4-8(5-7-9)13(20)19-14(21)18-11-3-1-2-10(16)12(11)17/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQHCUIYWWVZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide

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